molecular formula C8H11NS B2864967 3-(Thiophen-3-yl)pyrrolidine CAS No. 1231907-58-6

3-(Thiophen-3-yl)pyrrolidine

Cat. No.: B2864967
CAS No.: 1231907-58-6
M. Wt: 153.24
InChI Key: VYYLLGDGNBMACQ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach involves the condensation reactions, such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is often employed.

Major Products:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Acylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness of 3-(Thiophen-3-yl)pyrrolidine: The combination of a pyrrolidine ring with a thiophene group at the third position imparts unique electronic and steric properties to this compound. This structural feature enhances its potential as a versatile scaffold in drug discovery and material science .

Biological Activity

3-(Thiophen-3-yl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and related compounds, along with relevant research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a thiophene moiety. The molecular formula is C10H11NS, with a molecular weight of approximately 179.27 g/mol. The presence of the thiophene ring is significant, as it is known to enhance biological activity in various pharmaceutical contexts.

Biological Activity

Preliminary studies indicate that this compound and its derivatives exhibit a range of biological activities, including:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing thiophene-containing precursors and pyrrolidine reagents under controlled conditions.
  • Substitution Reactions : Employing electrophilic substitution methods to introduce the thiophene moiety onto the pyrrolidine scaffold.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameStructureUnique Features
N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamideC13H17N2OSExhibits promising biological activity; potential for medicinal applications
4-(this compound-1-carbonyl)benzonitrileC14H14N2OSShows diverse biological activities; potential therapeutic applications
3-Carboxyphenylpyrrolidine-2-carboxylic acidC12H13NO4Contains carboxylic acid functional groups; may exhibit different solubility profiles

Case Studies and Research Findings

  • Anticonvulsant Evaluation : A study on pyrrolidine derivatives highlighted the antiseizure efficacy of compounds similar to this compound. In models such as maximal electroshock (MES) and pentylenetetrazole (PTZ), certain derivatives demonstrated significant protective effects against seizures .
  • Antimicrobial Studies : Research involving pyrrolidine-based compounds showed promising results against Pseudomonas aeruginosa, indicating that modifications in the thiophene structure could enhance antibacterial activity .

Properties

IUPAC Name

3-thiophen-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLLGDGNBMACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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